4-tert-Butyloxycarbonyl-L-phenylalanine 4-tert-Butyloxycarbonyl-L-phenylalanine
Brand Name: Vulcanchem
CAS No.: 218962-77-7
VCID: VC21542367
InChI: InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)10-6-4-9(5-7-10)8-11(15)12(16)17/h4-7,11H,8,15H2,1-3H3,(H,16,17)/t11-/m0/s1
SMILES: CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C(=O)O)N
Molecular Formula: C14H19NO4
Molecular Weight: 265.3 g/mol

4-tert-Butyloxycarbonyl-L-phenylalanine

CAS No.: 218962-77-7

VCID: VC21542367

Molecular Formula: C14H19NO4

Molecular Weight: 265.3 g/mol

* For research use only. Not for human or veterinary use.

4-tert-Butyloxycarbonyl-L-phenylalanine - 218962-77-7

Description

4-tert-Butyloxycarbonyl-L-phenylalanine, commonly referred to as Boc-L-phenylalanine, is a derivative of the amino acid phenylalanine that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is widely utilized in peptide synthesis and pharmaceutical research due to its ability to protect functional groups during chemical reactions.

Synthesis and Mechanism of Action

The synthesis of 4-tert-Butyloxycarbonyl-L-phenylalanine typically involves the reaction of L-phenylalanine with tert-butoxycarbonyl chloride in an appropriate solvent. The protective Boc group is crucial as it allows for selective reactions without interfering with other functional groups.

Synthesis Reaction Overview

The general reaction can be summarized as follows:

L-Phenylalanine+Boc-ClBoc-L-Phenylalanine+HCl\text{L-Phenylalanine} + \text{Boc-Cl} \rightarrow \text{Boc-L-Phenylalanine} + \text{HCl}

This reaction can yield high purity products, often exceeding 90%, depending on the conditions used during synthesis and subsequent purification methods.

Applications in Research and Industry

4-tert-Butyloxycarbonyl-L-phenylalanine plays a significant role in various fields, including:

Peptide Synthesis

In peptide synthesis, the Boc group serves as a protective moiety that prevents unwanted reactions during the formation of peptide bonds. This is essential for the development of complex peptides in pharmaceutical formulations.

Drug Development

The compound is integral to designing peptide-based therapeutics, particularly in oncology, where modified peptides can enhance efficacy while minimizing side effects.

Bioconjugation

In bioconjugation processes, Boc-L-phenylalanine is used to link biomolecules such as proteins and antibodies to therapeutic agents, improving targeting and delivery mechanisms in drug formulations.

Protein Engineering

Researchers utilize this compound to modify amino acids within proteins, leading to the development of proteins with enhanced stability and activity for various applications in biotechnology.

Analytical Chemistry

In analytical chemistry, it aids in studying protein interactions and structures, providing valuable insights essential for understanding biological processes and developing new diagnostic tools.

Safety and Handling

When working with 4-tert-Butyloxycarbonyl-L-phenylalanine, standard laboratory safety protocols should be followed:

  • Use appropriate personal protective equipment (PPE), including gloves and goggles.

  • Ensure proper ventilation when handling chemicals.

  • Dispose of waste according to local regulations.

CAS No. 218962-77-7
Product Name 4-tert-Butyloxycarbonyl-L-phenylalanine
Molecular Formula C14H19NO4
Molecular Weight 265.3 g/mol
IUPAC Name (2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid
Standard InChI InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)10-6-4-9(5-7-10)8-11(15)12(16)17/h4-7,11H,8,15H2,1-3H3,(H,16,17)/t11-/m0/s1
Standard InChIKey KDWYFVGLKNKOMV-NSHDSACASA-N
Isomeric SMILES CC(C)(C)OC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)[O-])[NH3+]
SMILES CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C(=O)O)N
Canonical SMILES CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C(=O)[O-])[NH3+]
Synonyms H-P-CARBOXY-PHE(OTBU)-OH;218962-77-7;4-tert-Butyloxycarbonyl-L-phenylalanine;H-P-CARBOXY-PHE-OH;SCHEMBL2617129;CTK8E5068;KDWYFVGLKNKOMV-NSHDSACASA-N;ZINC2244318;7214AH;RT-009870;K-6213;(S)-2-amino-3-(4-(tert-butoxycarbonyl)phenyl)propanoicacid
PubChem Compound 7006691
Last Modified Aug 15 2023

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